![molecular formula C13H19NO2 B13502238 Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13502238.png)
Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound characterized by its unique three-dimensional structure. The spirocyclic scaffold provides a rigid framework that is often utilized in drug discovery and development due to its potential to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves a multi-step process. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the formation of a spirocyclic intermediate, followed by functionalization to introduce the ethynyl group. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications .
Applications De Recherche Scientifique
Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Mécanisme D'action
The mechanism of action of tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic scaffold provides a rigid structure that can interact with enzymes, receptors, or other proteins, modulating their activity. The ethynyl group may also participate in covalent bonding with target molecules, enhancing the compound’s efficacy. Pathways involved in its action include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, commonly used in medicinal chemistry.
2-Azaspiro[3.3]heptane: Known for its use in the synthesis of amino acids and other bioactive compounds.
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Utilized in the synthesis of pharmaceuticals and specialty chemicals.
Uniqueness
Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate stands out due to its ethynyl group, which provides unique reactivity and potential for covalent bonding with target molecules. This feature enhances its versatility and efficacy in various applications, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-10-8-13(9-10)6-7-14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
Clé InChI |
FEHKBNISXXQNAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC12CC(C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


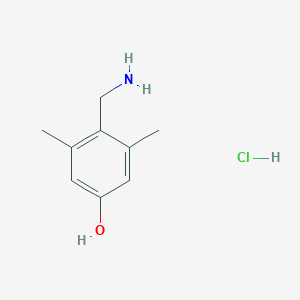

amine hydrochloride](/img/structure/B13502175.png)

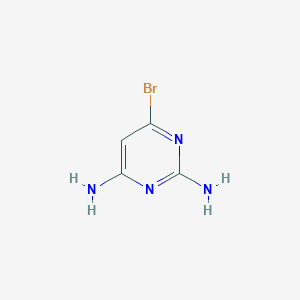
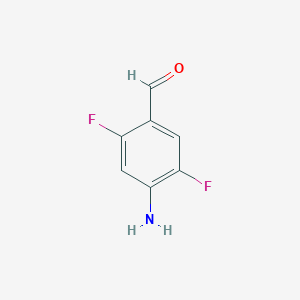


![2-[(Acetylamino)methyl]bicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B13502219.png)
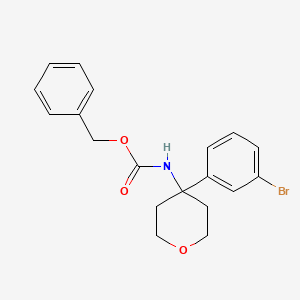
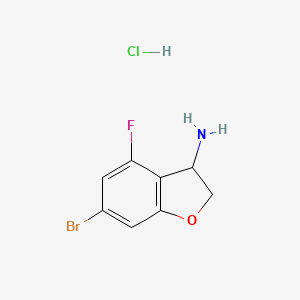
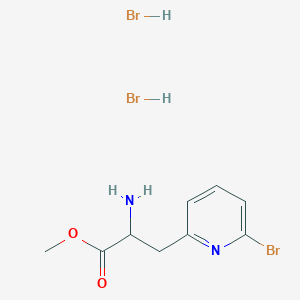

![2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13502253.png)
